N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine
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Overview
Description
N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 4-fluoroaniline with ethyl 2-amino-3-cyanopyridine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound disrupts critical signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a CDK4/6 inhibitor for breast cancer treatment.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a promising candidate for drug development .
Properties
CAS No. |
917759-07-0 |
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Molecular Formula |
C15H14FN5O |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
4-N-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14FN5O/c1-2-22-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H3,17,19,20,21) |
InChI Key |
WCQBFGYQRKIVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCONC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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